Methyl 3,4,5-trimethoxy-2-nitrobenzoate chemical structure
Methyl 3,4,5-trimethoxy-2-nitrobenzoate chemical structure
An In-depth Technical Guide to Methyl 3,4,5-trimethoxy-2-nitrobenzoate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the chemical structure, properties, synthesis, and applications of Methyl 3,4,5-trimethoxy-2-nitrobenzoate, a key intermediate in organic synthesis.
Introduction and Strategic Importance
Methyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS No. 5081-42-5) is a substituted aromatic compound with the molecular formula C₁₁H₁₃NO₇.[1][2] It presents as a pale yellow powder or solid.[1][3] This molecule is a valuable building block in the synthesis of more complex bioactive molecules due to the strategic placement of its functional groups—three methoxy groups, a nitro group, and a methyl ester on a benzene ring.[1] Its structure allows for a variety of chemical transformations, making it an essential intermediate in the development of novel therapeutics and agricultural chemicals.[1] Specifically, it is utilized in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties, as well as in the formulation of effective herbicides and pesticides.[1]
Molecular Structure and Physicochemical Properties
The chemical structure of Methyl 3,4,5-trimethoxy-2-nitrobenzoate features a benzene ring heavily substituted with electron-donating methoxy groups and electron-withdrawing nitro and methyl ester groups. This electronic arrangement dictates its reactivity, particularly in nucleophilic aromatic substitution and reduction reactions of the nitro group.
Table 1: Physicochemical Properties of Methyl 3,4,5-trimethoxy-2-nitrobenzoate
| Property | Value | Source(s) |
| CAS Number | 5081-42-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₇ | [1][2] |
| Molecular Weight | 271.22 g/mol | [1] |
| Appearance | Light yellow to pale yellow solid/powder | [1][3] |
| Melting Point | 63-71 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| InChI Key | HCEIEWYPDCDNNU-UHFFFAOYSA-N | [2][4][5] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of Methyl 3,4,5-trimethoxy-2-nitrobenzoate.
Table 2: Key Spectroscopic Data
| Technique | Solvent | Key Peaks / Shifts (ppm or cm⁻¹) | Interpretation | Source(s) |
| ¹H NMR | CDCl₃ | δ ~3.9 (s, 3H), ~3.95 (s, 3H), ~4.0 (s, 3H), ~7.3 (s, 1H) | Methyl ester protons, three distinct methoxy group protons, and a single aromatic proton. | [4][6] |
| ¹³C NMR | CDCl₃ | δ ~52.6, ~61.0, ~61.1, ~109.5, ~133.1, ~148.3, ~150.8, ~165.9 | Carbonyl carbon, methyl ester carbon, methoxy carbons, and aromatic carbons. | [5][6] |
| IR Spectroscopy | N/A | ~1720 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch), ~1250 cm⁻¹ (C-O-C stretch) | Characteristic vibrations for the ester carbonyl, nitro group, and ether linkages. | [7][8] |
| Mass Spectrometry (GC-MS) | N/A | m/z 271 [M]⁺ | Molecular ion peak corresponding to the compound's molecular weight. | [6] |
Synthesis Protocol: Nitration of Methyl 3,4,5-trimethoxybenzoate
The primary route for synthesizing Methyl 3,4,5-trimethoxy-2-nitrobenzoate is through the electrophilic aromatic substitution of its precursor, Methyl 3,4,5-trimethoxybenzoate. The electron-donating methoxy groups activate the ring, while the reaction conditions are controlled to favor mono-nitration at the C2 position.
Causality of Experimental Choices
The use of a strong acid catalyst, typically sulfuric acid, is essential to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[9][10] The reaction is conducted at low temperatures (ice bath) to control the exothermic nature of the nitration, preventing over-reaction and the formation of dinitro byproducts.[8][11] Acetic acid is used as a solvent to ensure the homogeneity of the reaction mixture.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3,4,5-trimethoxy-2-nitrobenzoate.
Step-by-Step Methodology
This protocol is adapted from established literature procedures.[6]
-
Dissolution: Dissolve Methyl 3,4,5-trimethoxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Nitrating Agent Addition: While maintaining the low temperature, carefully add fuming nitric acid (1.1 equivalents) dropwise over a period of 30 minutes. The temperature must be carefully monitored to prevent a runaway reaction.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.
-
Quenching: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient (e.g., 8:2) to yield the pure product as colorless or light yellow needles.[6]
Applications in Drug Development and Agrochemicals
Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a strategically important intermediate. The nitro group can be readily reduced to an amine, which then serves as a handle for constructing a wide array of heterocyclic systems or for amide bond formation.
-
Pharmaceutical Development: It is a precursor for synthesizing compounds targeting inflammatory pathways and central nervous system disorders.[1][12] The trimethoxy substitution pattern is a feature in many natural products and pharmacologically active molecules.
-
Agrochemical Synthesis: This compound is used in the development of new crop protection agents, such as herbicides and fungicides, where the nitroaromatic scaffold is a common feature.[1]
Safety, Handling, and Storage
As a laboratory chemical, proper handling is imperative to ensure safety.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] All handling should be performed in a well-ventilated area or a chemical fume hood.[3][13]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
Conclusion
Methyl 3,4,5-trimethoxy-2-nitrobenzoate is a high-value chemical intermediate with a well-defined profile. Its synthesis is a classic example of controlled electrophilic aromatic substitution, and its versatile structure provides a robust platform for the synthesis of diverse target molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]
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Tchoukoua, A., et al. (2014). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Journal of Chemical Crystallography, 45(1), 1-8. [Link]
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OHS14953. (2010, November 29). MSDS. [Link]
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PubChem. (n.d.). 3,4,5-Trimethoxy-2-nitrobenzoate. [Link]
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University Handout. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
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SpectraBase. (n.d.). Methyl 2-nitro-3,4,5-trimethoxybenzoate. [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of Methyl 3-nitrobenzoate. [Link]
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MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
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Chegg. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate?. [Link]
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Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. [Link]
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Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
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Scribd. (n.d.). Nitration of Methyl Benzoate Guide. [Link]
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NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. [Link]
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CAS Common Chemistry. (n.d.). L-Hydroxyproline. [Link]
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